molecular formula C12H8ClNO3 B13212242 2-Chloro-4-(2-nitrophenyl)phenol

2-Chloro-4-(2-nitrophenyl)phenol

Cat. No.: B13212242
M. Wt: 249.65 g/mol
InChI Key: MGFYLJYBCWCZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2-nitrophenyl)phenol is an organic compound that belongs to the class of chlorinated nitrophenols. These compounds are characterized by the presence of both chlorine and nitro groups attached to a phenolic ring. This compound is frequently used as a building block in the synthesis of dyes, plastics, and explosives . It also acts as a catalytic agent and petrochemical additive .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-nitrophenyl)phenol can be achieved through various methods. One common method involves the nitration of 2-chlorophenol with nitric acid in the presence of sulfuric acid . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete nitration.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-nitrophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(2-nitrophenyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-nitrophenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain industrial applications, such as the synthesis of specialized dyes and plastics .

Properties

Molecular Formula

C12H8ClNO3

Molecular Weight

249.65 g/mol

IUPAC Name

2-chloro-4-(2-nitrophenyl)phenol

InChI

InChI=1S/C12H8ClNO3/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14(16)17/h1-7,15H

InChI Key

MGFYLJYBCWCZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.